4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile
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Overview
Description
4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile is an organic compound with a complex structure that includes a fluorine atom, a benzonitrile group, and a sulfanylmethyl group attached to a methyloxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 4-fluorobenzonitrile with a suitable sulfanylmethyl reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over temperature and reaction time, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction mechanisms that lead to a biological response.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxyphenol: Similar in structure but with a methoxy group instead of a sulfanylmethyl group.
2-Fluoro-4-{[(2-methyloxolan-3-yl)amino]methyl}phenol: Contains an amino group instead of a sulfanylmethyl group.
Uniqueness
4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs
Properties
IUPAC Name |
4-fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNOS/c1-9-13(4-5-16-9)17-8-11-6-12(14)3-2-10(11)7-15/h2-3,6,9,13H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOZSRLWPYMRRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)SCC2=C(C=CC(=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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